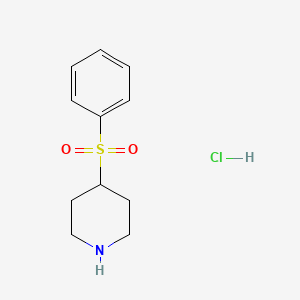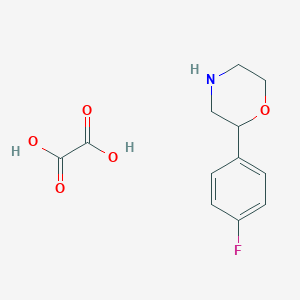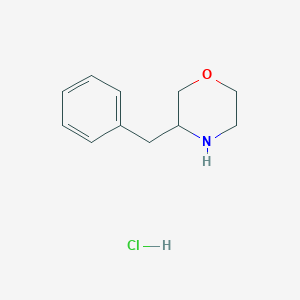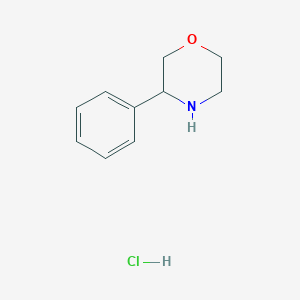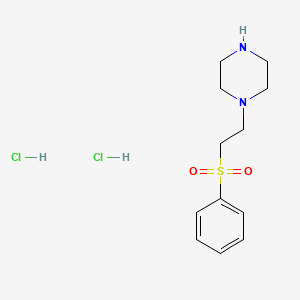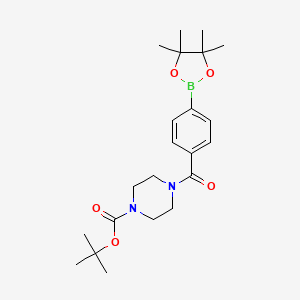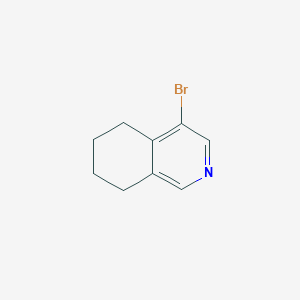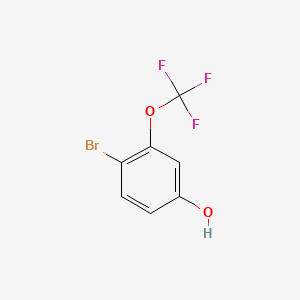![molecular formula C11H17Cl2F3N2 B1287110 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride CAS No. 1189496-82-9](/img/structure/B1287110.png)
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride, also known as 2-DMA-TFMPE dihydrochloride, is a chemical compound commonly used in scientific research. It is a white to off-white powder that is soluble in water and has a melting point of about 180°C. The compound is most commonly used in the synthesis of pharmaceuticals and other organic compounds. It has been used in a variety of applications, including the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Scientific Research Applications
1. Antidepressant Potential
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride and its derivatives have been explored for their antidepressant properties. These compounds have shown the ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of monoamines like norepinephrine and serotonin. Such a neurochemical profile is predictive of antidepressant activity, indicating the potential use of these compounds in treating depression without the side-effects common to tricyclic therapy (Yardley et al., 1990), (Muth et al., 1986).
2. Potential in Optical Applications
The compound has also been noted for its nonlinear optical properties, particularly in the context of novel chalcone derivative compounds. These properties suggest potential applications in optical devices such as optical limiters (Rahulan et al., 2014).
3. Role in Metabolic Pathways
The in vivo metabolism of related compounds has been studied extensively, revealing complex metabolic pathways. These findings are crucial in understanding the pharmacokinetics and dynamics of these compounds within biological systems (Kanamori et al., 2002).
4. Photochemical Properties
Studies have also delved into the photochemistry of related compounds, identifying key intermediaries and establishing pathways involved in their photochemical reactions. These insights can be crucial in understanding the stability and reactivity of these compounds under various conditions (Shields et al., 1987).
5. Synthetic and Chemical Transformations
The compound and its derivatives have been involved in various synthetic transformations, reflecting their versatility and reactivity in organic synthesis. These transformations are vital in the synthesis of complex molecules and have implications in medicinal chemistry and drug design (Yamamoto, 1982), (De-chen, 2002).
6. Receptor Agonist Properties
The compound has been discovered as a nonpeptidic agonist of the GPR14/urotensin-II receptor, indicating its potential therapeutic applications and importance in pharmacological research (Croston et al., 2002).
7. Fluorescent Molecular Probes
Derivatives of the compound have been synthesized as fluorescent solvatochromic dyes, highlighting their potential use in developing ultrasensitive fluorescent molecular probes for biological and medical applications (Diwu et al., 1997).
properties
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2.2ClH/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14;;/h3-6,10H,7,15H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJWIJQUEOEKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592118 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189496-82-9 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

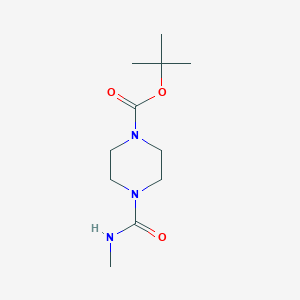

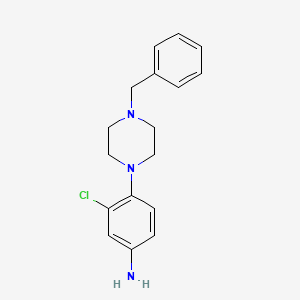
![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)
